molecular formula C14H8Cl2N4O3 B14157096 7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile CAS No. 299441-15-9

7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B14157096
CAS No.: 299441-15-9
M. Wt: 351.1 g/mol
InChI Key: XKZSAQBYNKEDBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrano[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino or aldehyde derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,4-Dichlorophenyl)-6-cyano-7-amino-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group and the cyano group contributes to its unique reactivity and potential as a bioactive molecule.

Properties

CAS No.

299441-15-9

Molecular Formula

C14H8Cl2N4O3

Molecular Weight

351.1 g/mol

IUPAC Name

7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H8Cl2N4O3/c15-5-1-2-6(8(16)3-5)9-7(4-17)11(18)23-13-10(9)12(21)19-14(22)20-13/h1-3,9H,18H2,(H2,19,20,21,22)

InChI Key

XKZSAQBYNKEDBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.